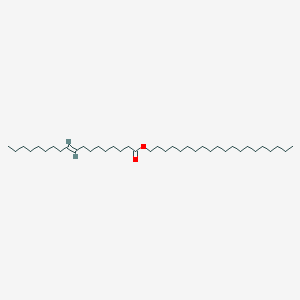

Oleic acid arachidyl ester

Descripción

Overview of Long-Chain Fatty Acid Esters in Biochemical Research

Long-chain fatty acid esters are a broad category of lipids that play fundamental roles in biochemistry. They are integral to cellular structure, energy metabolism, and signaling pathways. nih.govimrpress.com Fatty acids are activated in cells by being converted to their acyl-CoA esters, which are central metabolic intermediates. imrpress.com The intracellular levels of these long-chain acyl-CoA esters are tightly regulated. portlandpress.comnih.gov

These esters are involved in a multitude of cellular processes:

Energy Storage: Fatty acids are stored primarily as triglycerides (triacylglycerols), which are esters of three fatty acid molecules and a glycerol (B35011) backbone. imrpress.com

Metabolic Regulation: Long-chain fatty acyl-CoA esters act as key signaling molecules that regulate metabolism. nih.gov They can allosterically inhibit enzymes like acetyl-CoA carboxylase, which in turn promotes the oxidation of fatty acids for energy production. nih.gov They have also been shown to directly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

Membrane Formation: As primary components of phospholipids (B1166683) and sphingolipids, long-chain fatty acids are crucial for the structure and function of biological membranes. imrpress.comoup.com

Cell Signaling: Beyond metabolic control, these esters are precursors for a variety of signaling molecules and can influence cellular processes like gene expression. portlandpress.comnih.gov For example, research has shown that the presence of acyl-CoA synthetase is necessary for fatty acids to repress the expression of certain genes. portlandpress.comnih.gov

Research in this area often focuses on understanding how the uptake and metabolism of long-chain fatty acids are controlled and how their esterified forms execute their diverse biological functions. imrpress.com

Significance of Wax Esters in Advanced Materials and Biological Systems Research

Wax esters, the class of compounds to which arachidyl oleate (B1233923) belongs, are esters of long-chain fatty acids and long-chain fatty alcohols. britannica.comcreative-proteomics.com They are known for their highly hydrophobic and water-repellent properties. britannica.com This characteristic underpins their significance in both the natural world and industrial applications.

In Biological Systems:

Wax esters perform several critical functions across different organisms:

Waterproofing: In plants, wax esters are major components of the cuticle, the protective film covering leaves and other aerial parts, which prevents water loss and protects against environmental stressors. creative-proteomics.comnih.govwikipedia.orgnih.gov Similarly, they provide a waterproof coating for the exoskeletons of insects and the feathers of birds. britannica.comnih.gov

Energy Storage: In the marine environment, wax esters are a primary form of energy storage, particularly for zooplankton like copepods and other higher-level organisms including many fish. britannica.comcapes.gov.brscispace.com These low-density lipids also provide buoyancy, which is crucial for aquatic life to maintain their position in the water column. wikipedia.orgnih.gov

Structural Components: Wax esters are the main constituents of commercially important natural waxes like beeswax, carnauba wax, and jojoba oil. wikipedia.orgnzic.org.nz

In Advanced Materials:

The unique physical and chemical properties of wax esters make them valuable in a wide range of industrial and commercial products:

Cosmetics and Pharmaceuticals: They are widely used as emollients in creams, and to provide gloss and structure in products like lipsticks. alfa-chemistry.comlabinsights.nl Carnauba wax, for example, is used as a coating for pharmaceutical tablets. alfa-chemistry.comlabinsights.nllibretexts.org

Lubricants and Polishes: Due to their stability and lubricity, wax esters are used as high-pressure lubricants and are key ingredients in various polishes. nzic.org.nzalfa-chemistry.comlabinsights.nl Historically, sperm whale oil, which is rich in wax esters, was highly valued as a lubricant. nih.gov

Bio-based Materials: There is significant research interest in using wax esters as sustainable, bio-based materials. labinsights.nl Metabolic engineering of oilseed crops to produce high levels of specific wax esters is being explored as a way to create environmentally friendly biolubricants and other oleochemicals. nih.govmdpi.com They are also being investigated as structuring agents to turn liquid oils into semi-solid oleogels for food and other applications. mdpi.com

The study of wax esters, therefore, spans from fundamental biology, exploring their synthesis and function in organisms, to applied materials science, where their properties are harnessed for a variety of advanced applications. nih.govnih.gov

Table 2: Examples of Wax Ester Components in Nature

| Organism/Source | Primary Function | Typical Fatty Acid Chain Lengths | Typical Fatty Alcohol Chain Lengths |

|---|---|---|---|

| Plants (Cuticle) | Waterproofing, Protection wikipedia.org | C12 - C24 wikipedia.org | C24 - C34 wikipedia.org |

| Marine Copepods | Energy Storage, Buoyancy capes.gov.brscispace.com | High in C14, C16, and polyunsaturated fatty acids wikipedia.org | C20 and C22 monounsaturated alcohols capes.gov.br |

| Beeswax | Structural nih.gov | Dominated by palmitic acid (C16:0) | Dominated by triacontanol (B1677592) (C30) |

| Jojoba Oil | Seed Energy Storage | Monounsaturated (e.g., C20:1, C22:1) | Monounsaturated (e.g., C20:1, C22:1) |

| Human Meibum | Tear Film Stabilization nih.gov | C18:1 is abundant nih.gov | Saturated, C18:0 - C28:0 nih.gov |

Propiedades

Fórmula molecular |

C38H74O2 |

|---|---|

Peso molecular |

563.0 g/mol |

Nombre IUPAC |

icosyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18+ |

Clave InChI |

HKJBUPVMFYBSHI-RELWKKBWSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origen del producto |

United States |

Biosynthesis and Biological Occurrence

Enzymatic Pathways in Organisms

The biosynthesis of wax esters such as oleic acid arachidyl ester is a conserved pathway that relies on two primary enzymatic activities: the reduction of a fatty acyl derivative to a fatty alcohol, and the subsequent esterification of this alcohol with a fatty acid. nih.gov

Fatty Acyl-CoA Reductase (FAR) Activity in Wax Ester Formation

The initial step in producing the alcohol moiety of a wax ester is the reduction of an activated fatty acid, typically a fatty acyl-coenzyme A (acyl-CoA). This reduction is catalyzed by alcohol-forming fatty acyl-CoA reductases (FARs). d-nb.info These enzymes facilitate the four-electron reduction of the acyl-CoA to a primary alcohol. d-nb.info This process can occur in two distinct steps: first, the reduction of the acyl-CoA to a fatty aldehyde, and second, the subsequent reduction of the aldehyde to a fatty alcohol. d-nb.infolabinsights.nl In many organisms, a single FAR enzyme catalyzes both steps. d-nb.info

The reaction is dependent on a reducing agent, typically NADPH. d-nb.infolabinsights.nl For the synthesis of arachidyl oleate (B1233923), a C20 fatty acyl-CoA (arachidoyl-CoA) would be reduced by a FAR to produce arachidyl alcohol (1-icosanol).

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrates for Arachidyl Oleate Synthesis | Products |

|---|---|---|---|---|

| Fatty Acyl-CoA Reductase | FAR | Catalyzes the NADPH-dependent reduction of a fatty acyl-CoA to a fatty alcohol. | Arachidoyl-CoA (C20:0), NADPH | Arachidyl alcohol, NADP+, Coenzyme A |

Wax Synthase (WS) and Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) Mechanisms

The final, definitive step in wax ester synthesis is the esterification of a fatty alcohol with an acyl-CoA, a reaction catalyzed by a wax synthase (WS) nih.govresearchgate.net. In many bacteria, this activity is carried out by a bifunctional enzyme known as wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) labinsights.nlnih.govresearchgate.net.

This enzyme transfers the acyl group from an acyl-CoA molecule, such as oleoyl-CoA, to the hydroxyl group of a fatty alcohol, like arachidyl alcohol, forming the wax ester and releasing coenzyme A nih.govresearchgate.net. The proposed mechanism for some acyltransferases involves catalytically active histidine residues that act as bases to deprotonate the alcohol's hydroxyl group. This facilitates a nucleophilic attack on the thioester bond of the acyl-CoA, leading to the formation of the ester linkage researchgate.net.

Role of Acyl-CoA/Acyl Carrier Protein (ACP) in Esterification

For esterification to occur, the fatty acid component must be activated. This activation is achieved by forming a high-energy thioester bond with coenzyme A (CoA), creating a fatty acyl-CoA molecule researchgate.netwikipedia.org. This process is catalyzed by fatty acyl-CoA synthetases in an ATP-dependent reaction wikipedia.org. Both the fatty acid that is reduced to an alcohol (arachidic acid) and the fatty acid that is incorporated directly into the ester (oleic acid) must first be converted to their respective acyl-CoA forms (arachidoyl-CoA and oleoyl-CoA) to serve as substrates for FAR and WS enzymes nih.govresearchgate.net. In some pathways, particularly in plants, the acyl donor can also be an acyl-acyl carrier protein (ACP) nih.govresearchgate.net.

Specificity and Regulation of Biosynthetic Enzymes

The specific structure of the resulting wax ester is determined by the substrate specificities of the FAR and WS enzymes involved nih.gov. FARs exhibit specificity for the chain length and saturation of the fatty acyl-CoA they reduce. For example, studies on avian FAR isozymes have identified groups that preferentially reduce substrates of C14-C18 and others that prefer C16-C20 acyl-CoAs d-nb.info. A FAR with high specificity for C20 acyl-CoAs would be required for the efficient synthesis of arachidyl alcohol.

Similarly, wax synthases show a range of specificities. Some have a broad substrate tolerance, accepting a variety of fatty alcohols and acyl-CoAs, while others are more selective nih.gov. The production of this compound specifically would depend on the coordinated activity of a FAR that produces arachidyl alcohol and a WS that can efficiently utilize both arachidyl alcohol and oleoyl-CoA as substrates. Regulation is also influenced by the availability of these specific acyl-CoA precursors within the cell's metabolic pools nih.gov.

Chain Elongation and Reduction Processes

The precursors for this compound—oleic acid (C18:1) and arachidic acid (C20:0)—are products of the cell's fatty acid synthesis machinery. Oleic acid is typically formed from stearic acid (18:0) by the action of a Δ9-desaturase enzyme, which introduces a double bond nih.govnih.gov. Arachidic acid is synthesized through the elongation of shorter-chain fatty acids. This elongation process involves a series of reactions catalyzed by enzymes such as β-ketoacyl-CoA synthase (KCS), which is a key rate-limiting enzyme in the carbon chain elongation of fatty acids researchgate.net. Once synthesized, the arachidoyl-CoA is then reduced to arachidyl alcohol by a FAR, as described previously d-nb.info.

Metabolic Roles and Functions in Biological Systems

Wax esters are a class of neutral lipids that serve several key functions in biological systems. While specific research on the metabolic role of this compound is limited, the general functions of wax esters can be inferred.

One of the primary roles of wax esters is as a form of energy storage nih.govresearchgate.net. In certain microorganisms, such as some oleaginous bacteria, wax esters are accumulated as storage lipids, similar to triacylglycerols labinsights.nlnih.gov. When energy is required, these esters can be hydrolyzed to release fatty acids and fatty alcohols for metabolic processing.

In addition to energy storage, wax esters serve crucial structural and protective roles. In birds, for instance, waxes produced by the uropygial gland are used to coat feathers, providing lubrication and waterproofing d-nb.info. In some bacteria, such as Mycobacterium tuberculosis, the accumulation of wax esters under stress conditions is believed to contribute to dormancy and resistance to antibiotics nih.gov. In the marine environment, wax esters are a significant energy reserve in many organisms, from zooplankton to deep-sea fish labinsights.nl. The high oleic acid content, being a monounsaturated fatty acid, could confer specific physical properties like a lower melting point compared to fully saturated wax esters, which may be important for maintaining lipid fluidity in different thermal environments nih.gov.

Lipid Storage Mechanisms in Microorganisms

In certain microorganisms, particularly bacteria, wax esters like this compound function as vital carbon and energy storage compounds. scielo.br This storage mechanism is especially prominent under conditions of nutrient limitation, such as a scarcity of nitrogen, where the organism redirects its metabolic pathways to accumulate lipids. wikipedia.org

The biosynthesis of these wax esters in prokaryotes is a two-step enzymatic process:

Fatty Alcohol Formation: A fatty acyl-CoA (or fatty acyl-ACP) is reduced to a corresponding fatty alcohol. This reduction can be a two-step reaction involving a fatty acyl-CoA reductase (FAR) to first form a fatty aldehyde, which is then further reduced to a fatty alcohol. nih.gov

Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule. This final step is catalyzed by a bifunctional enzyme known as wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). scielo.br

These synthesized wax esters are stored in intracellular depots often referred to as lipid bodies or droplets. nih.gov The hydrophobic nature of the wax esters causes them to coalesce within the cytoplasm, forming an energy reserve that the microorganism can metabolize during periods of starvation. wikipedia.org

Structural and Protective Functions in Plant Cuticles

In the plant kingdom, wax esters are integral components of the cuticular wax that coats the epidermis of aerial plant parts, including leaves, stems, and fruits. agriculturejournals.cz This waxy layer, known as the cuticle, serves as a primary line of defense against a multitude of environmental stressors.

The primary functions of cuticular waxes, including esters like arachidyl oleate, are:

Water Repellency: The highly hydrophobic nature of wax esters provides a waterproof barrier, which is crucial for preventing non-stomatal water loss and protecting the plant from desiccation. scielo.br

UV Radiation Shielding: The cuticular wax layer can reflect or scatter harmful ultraviolet radiation, thereby protecting the underlying plant tissues. agriculturejournals.cz

Pathogen Defense: This physical barrier impedes the entry of fungal spores and bacterial pathogens, reducing the incidence of infection. agriculturejournals.cz

Wax biosynthesis in plants begins in the epidermal cells with the production of long-chain fatty acids. nih.gov These are then modified through various enzymatic pathways to produce the diverse components of cuticular wax, including the fatty alcohols and fatty acids that are esterified by enzymes like wax synthase/diacylglycerol acyltransferase (WSD1 in Arabidopsis) to form wax esters. nih.gov These esters are then transported to the plant surface, where they contribute to the structural integrity and protective properties of the cuticle. nih.gov

Physiological Roles in Animal Surface Lipids

Wax esters are also prevalent in the surface lipids of animals, where they perform essential physiological roles related to protection and lubrication.

Mammalian Skin: In humans and other mammals, sebaceous glands secrete an oily or waxy substance called sebum, which lubricates the hair and skin. nih.gov Wax esters comprise a significant portion of human sebum (approximately 26%) and contribute to its protective, moisturizing, and antimicrobial properties. nih.govtandfonline.com The composition of these wax esters, including the specific fatty acid and alcohol chains, can vary significantly among individuals. nih.gov

Avian Plumage: Birds possess a uropygial gland, or preen gland, located at the base of the tail. scielo.br This gland secretes a complex oil rich in wax esters that birds spread over their feathers during preening. scielo.brvcahospitals.com This secretion helps to maintain feather suppleness, provide water repellency, and preserve the integrity of the plumage for flight and insulation. agriculturejournals.czscielo.br The composition is often a complex mixture of fatty acids and long-chain alcohols. scielo.br

Insect Cuticles: Many terrestrial insects have a layer of cuticular lipids containing wax esters on their exoskeleton. agriculturejournals.czvcahospitals.com Similar to its function in plants, this waxy layer is critical for preventing dehydration by reducing evaporative water loss. vcahospitals.com

Natural Distribution and Identification in Diverse Organisms

This compound and related wax esters are found across a wide spectrum of life, from single-celled organisms to complex multicellular life forms.

Occurrence in Microbial Species

The ability to synthesize and accumulate wax esters as storage lipids has been identified in various bacterial genera. While specific identification of this compound is not always detailed, the necessary precursors and enzymatic machinery are present in these organisms.

Table 1: Examples of Wax Ester-Producing Microbial Genera

| Genus | Environment | Role of Wax Esters | Reference |

|---|---|---|---|

| Acinetobacter | Soil and Marine | Carbon/Energy Storage | scielo.br |

| Marinobacter | Marine | Carbon/Energy Storage | nih.gov |

| Micrococcus | Diverse | Carbon/Energy Storage | gerli.com |

| Rhodococcus | Soil | Carbon/Energy Storage | scielo.br |

| Yarrowia | Yeast | Engineered Production | nih.gov |

These microorganisms typically accumulate wax esters under nutrient-poor conditions, demonstrating a conserved strategy for energy management. scielo.brnih.gov

Presence in Plant Varieties

While wax esters are ubiquitous in plant cuticles, some plant species are notable for storing large quantities of these compounds in their seeds. The most prominent example is the jojoba plant (Simmondsia chinensis).

Simmondsia chinensis (Jojoba): The seeds of the jojoba shrub produce a liquid wax that is remarkably similar in composition to animal-derived sebum. cosmeticsinfo.org Jojoba oil is composed almost exclusively (over 97%) of long-chain wax esters. gerli.comatamanchemicals.com The primary constituents are esters of monounsaturated fatty acids and fatty alcohols, with carbon chain lengths typically ranging from 38 to 44. wikipedia.orggerli.com The dominant fatty acids are eicosenoic acid (20:1) and erucic acid (22:1), while the main fatty alcohols are eicosenol (20:1) and docosenol (22:1). gerli.com Although not a perfect match for oleic acid (18:1) and arachidyl alcohol (20:0), the composition highlights plants' capacity to produce significant quantities of similar wax esters.

Other plants like the carnauba palm (Copernicia prunifera) also produce large amounts of cuticular wax rich in esters, which are harvested for commercial use. gerli.com

Identification in Animal Tissues and Secretions

In animals, complex mixtures of wax esters, which can include this compound among many other combinations, are found in various secretions and tissues.

Human Sebum: The lipid secretion from sebaceous glands is a complex mixture where wax esters constitute about 26% of the total lipids. nih.gov These esters are formed from a wide array of fatty acids and fatty alcohols. The fatty acid component of these wax esters shows significant variation between individuals, containing both saturated and monounsaturated chains, as well as straight and branched structures. nih.gov Sapienic acid (16:1Δ6) is a fatty acid unique to human sebum. nih.gov

Avian Uropygial Gland Secretions: The preen oil of birds is another rich source of wax esters. The composition is highly diverse and varies between species. scielo.br For instance, the secretion of the rock pigeon (Columba livia) contains lipids where unsaturated fatty acids predominate, with oleic acid being a major component. agriculturejournals.cz These acids are esterified with a variety of long-chain alcohols to form the protective wax. scielo.br

Enzymatic and Chemical Synthesis Methodologies

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative for the production of high-value esters like arachidyl oleate (B1233923). This approach utilizes enzymes or whole microbial cells to catalyze the esterification or transesterification reactions, offering significant advantages such as high selectivity, mild operating conditions, and reduced generation of waste products compared to conventional chemical synthesis. nih.gov

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most prominent biocatalysts for the synthesis of wax esters. These enzymes catalyze the esterification of a fatty acid (oleic acid) with a fatty alcohol (arachidyl alcohol) or the transesterification of an existing ester with the alcohol. researchgate.net The reaction equilibrium is typically shifted towards synthesis by operating in non-aqueous media or by removing the water byproduct. researchgate.netnih.gov

A variety of microbial lipases have been successfully employed for wax ester synthesis. Among the most effective are lipases from Candida species, such as Candida antarctica Lipase (B570770) B (CALB), and from Rhizomucor miehei. nih.govrsc.org These enzymes are often used in an immobilized form, which confers several process advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and catalyst reuse. nih.govmdpi.com

Common immobilization supports include acrylic resins and ion-exchange resins. mdpi.com Commercially available immobilized preparations like Novozym® 435 (CALB immobilized on acrylic resin) are frequently cited for their high efficacy and stability in ester synthesis. nih.govresearchgate.net For instance, in the synthesis of oleoyl-lysophosphatidylcholine, a related ester, the immobilized lipase from Rhizomucor miehei (Lipozyme RM-IM) was found to be more efficient than both Novozym 435 and the immobilized lipase from Thermomyces lanuginosus (Lipozyme TL-IM). nih.gov

| Enzyme Source | Immobilization Status | Common Commercial Name | Key Characteristics |

| Candida antarctica Lipase B | Immobilized on acrylic resin | Novozym® 435 | High activity, stability, and broad substrate specificity. nih.govmdpi.com |

| Rhizomucor miehei | Immobilized on ion-exchange resin | Lipozyme® RM IM | High sn-1,3 regioselectivity, effective in solvent-free systems. nih.govnih.gov |

| Candida sp. 99-125 | Immobilized | - | Used for solvent-free synthesis of cetyl oleate with high conversion rates. researchgate.net |

| Candida rugosa | Free or Immobilized | - | Exhibits high catalytic activity for esterifying phytosterols with oleic acid. rsc.org |

Achieving high yields of oleic acid arachidyl ester requires careful optimization of several reaction parameters. Key variables include temperature, substrate molar ratio, enzyme loading, and the method of water removal.

Temperature: Enzymatic esterification is typically conducted at moderate temperatures, generally between 40°C and 60°C. researchgate.netresearchgate.net This range balances optimal enzyme activity with thermal stability. For the synthesis of cetyl oleate, a close analog, optimal temperatures of 40°C and 60°C have been reported. researchgate.netresearchgate.net

Substrate Molar Ratio: While a stoichiometric ratio of 1:1 (acid to alcohol) is required by the reaction, an excess of one substrate is often used to drive the equilibrium towards product formation. However, high concentrations of either the fatty acid or the alcohol can cause substrate inhibition, reducing the enzyme's catalytic activity. researchgate.netmdpi.com For various wax esters, optimal molar ratios of oleic acid to alcohol have been found to range from 1:0.9 to 1:2. researchgate.netresearchgate.net

Enzyme Loading: The amount of lipase directly influences the reaction rate. Higher enzyme concentrations can shorten the reaction time, but excessive amounts may lead to mass transfer limitations and increased process costs. researchgate.net Optimal loadings are typically determined experimentally, with values ranging from 2.5% to 10% (by weight of substrates) being common. researchgate.net

Water Removal: As esterification produces water, its accumulation can reverse the reaction through hydrolysis. In solvent-free systems, water can be removed by conducting the reaction under vacuum or by passing a stream of dry air through the mixture. researchgate.net However, some studies have shown that high yields can be achieved without active water removal, particularly when using a large excess of the fatty acid substrate. nih.gov

The following table summarizes optimized conditions from studies on analogous wax esters.

| Target Ester | Lipase Used | Temp (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Load (% w/w) | Time (h) | Conversion (%) | Source |

| Cetyl Oleate | Candida sp. 99-125 | 40 | 1:0.9 | 10 | 8 | 98 | researchgate.net |

| Cetyl Oleate | Candida antarctica B | 60 | 1:2 | 4 | 0.33 | 97.5 | researchgate.net |

| Pentyl Oleate | Candida antarctica B | 60 | 1:5 | ~1.3 | 8 | >95 | mdpi.com |

| Oleyl Oleate | Immobilized M. miehei | 50 | 1:1 | 6% | 3 | ~85 | researchgate.net |

Lipases exhibit remarkable selectivity, which is a key advantage of biocatalysis. nih.gov In the context of synthesizing arachidyl oleate from oleic acid and arachidyl alcohol, regioselectivity is of primary importance. Arachidyl alcohol is a primary alcohol, and lipases, such as the one from Rhizomucor miehei, have been shown to selectively catalyze the esterification of primary alcohols to the complete exclusion of secondary alcohols. nih.govnsf.gov This high degree of regioselectivity ensures that the ester linkage forms specifically at the primary hydroxyl group of the arachidyl alcohol, preventing the formation of unwanted side products and simplifying downstream purification. This specificity is attributed to the steric conformation of the enzyme's active site, which preferentially binds the less-hindered primary alcohol. nih.gov

Whole-Cell Biocatalysis for Ester Production

An innovative approach to wax ester synthesis involves using whole microbial cells as biocatalysts. This method leverages the cell's intact metabolic pathways to produce the necessary enzymes and even the precursor molecules (fatty acids and fatty alcohols) from simple carbon sources like glucose. acs.orgrsc.org

Metabolically engineered oleaginous microorganisms, such as Rhodococcus jostii, have been developed to accumulate high levels of wax esters. rsc.org By introducing and overexpressing genes for key enzymes like fatty acyl-CoA reductase (FAR) and wax ester synthase (WS), the cell's lipid metabolism can be rewired to channel fatty acids and their derivatives towards the production of wax esters. rsc.orgnih.gov This integrated approach combines the synthesis of precursors and the final esterification step within a single organism, offering a streamlined route from simple feedstocks to the final product. acs.org Continuous production systems have been developed where immobilized engineered cells produce fatty alcohols, which are then extracted and enzymatically esterified in a subsequent step to yield wax esters. acs.orgfigshare.com

Innovative Reaction Media in Biocatalysis

The choice of reaction medium is critical for optimizing lipase-catalyzed synthesis. While early research often utilized organic solvents, recent innovations focus on greener and more efficient alternatives.

Solvent-Free Systems (SFS): One of the most effective strategies is to conduct the reaction in a solvent-free medium, where the molten substrates themselves act as the solvent. researchgate.net This approach intensifies the process by maximizing reactant concentrations, simplifies product recovery, and eliminates the costs and environmental hazards associated with organic solvents. nih.gov High conversion rates (over 95%) for various wax esters have been achieved using solvent-free synthesis. researchgate.netresearchgate.net

Aqueous Micellar Media: Counterintuitively, lipase-catalyzed esterification can be performed in water. This is enabled by the use of designer surfactants that form nanomicelles in water. nsf.gov These micelles create a hydrophobic microenvironment for the substrates and the enzyme, allowing the reaction to proceed efficiently while the bulk medium remains aqueous. This technology facilitates unique one-pot, multi-step sequences combining chemo- and biocatalysis. nih.govnsf.gov

Organic Solvents: Although the trend is towards solvent-free media, organic solvents are still used, particularly when dealing with substrates that have poor solubility or to modulate enzyme activity. wur.nl Hydrophobic solvents like isooctane and hexane are often preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytic activity. ejbiotechnology.info

Chemical Synthesis Pathways

Conventional chemical synthesis remains a widely used approach for the production of esters. These methods typically involve the use of acid or base catalysts and are often characterized by high temperatures and pressures.

The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of this compound, this would involve the reaction of oleic acid with arachidyl alcohol. Traditional acid catalysts for this reaction include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid. csic.escsic.es

These conventional methods, while effective, present several drawbacks:

Corrosion: The use of strong mineral acids can lead to reactor corrosion. mdpi.com

Side Reactions: High reaction temperatures can promote undesirable side reactions.

Purification Challenges: The removal of the homogeneous catalyst from the final product can be difficult and may require neutralization steps, leading to waste generation. rasayanjournal.co.in

To address the limitations of conventional homogeneous catalysts, significant research has been dedicated to the development of heterogeneous and alternative homogeneous catalyst systems.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. Examples of heterogeneous catalysts used in the esterification of oleic acid include:

Ion-exchange resins

Zeolites researchgate.net

Sulfated zirconia

Sodium bisulfate (NaHSO₄) rasayanjournal.co.in

Stannous chloride dihydrate (SnCl₂·2H₂O) mdpi.comrasayanjournal.co.in

The catalytic activity of different acidic heterogeneous catalysts in the synthesis of oleyl oleate, another long-chain wax ester, is presented in the table below.

| Catalyst | Reaction Time (h) | Oleic Acid:Oleyl Alcohol Ratio | Catalyst Amount (wt%) | Temperature (°C) | Yield (%) |

| NaHSO₄ | 8 | 1:1 | 9.9 | 130 | 96.8 |

| SnCl₂·2H₂O | Not specified | Not specified | Not specified | Not specified | Not specified |

| NaH₂PO₄ | Not specified | Not specified | Not specified | Not specified | Not specified |

This data is based on the synthesis of oleyl oleate and is used to illustrate the comparative performance of different heterogeneous catalysts. rasayanjournal.co.in

Homogeneous Metallic Catalysts: Studies have also explored the use of homogeneous metallic catalysts for the synthesis of esters from oleic acid and polyols. nih.gov

Sustainable Synthesis Strategies

The growing emphasis on sustainability in the chemical industry has driven the development of synthesis strategies that utilize renewable resources and environmentally benign processes.

Oleic acid itself is a prime example of a renewable feedstock, being abundantly available from various vegetable oils such as sunflower oil and olive oil. abiosus.orgmdpi.comresearchgate.net The use of oleic acid and other fatty acids derived from natural oils as starting materials for chemical synthesis offers several advantages, including biodegradability and a reduced reliance on fossil fuels. nih.govwur.nl

The synthesis of this compound inherently aligns with sustainable principles when both the oleic acid and arachidyl alcohol are sourced from renewable feedstocks. Arachidyl alcohol can be derived from the reduction of arachidic acid, a saturated fatty acid found in sources like peanut oil.

The broader context of sustainable synthesis involves not only the use of renewable raw materials but also the adoption of green chemistry principles throughout the production process. This includes the use of enzymatic catalysts, non-toxic solvents like DES, and energy-efficient reaction conditions. The development of biocatalytic cascades for the conversion of fatty acids into value-added chemicals further exemplifies the move towards more sustainable chemical manufacturing. wur.nlnih.gov

Green Chemistry Principles in Ester Production

The production of esters, including wax esters, is increasingly being evaluated through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. The principles of green chemistry favor methodologies that reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources.

Enzymatic synthesis is often cited as a prime example of green chemistry in action for ester production. apc-as.com This route aligns with several key principles:

Catalysis : Enzymes are highly efficient and specific catalysts, often requiring lower quantities and producing minimal byproducts compared to stoichiometric chemical reagents. apc-as.com

Benign Solvents and Conditions : Enzymatic reactions proceed under mild conditions (lower temperature and atmospheric pressure), which reduces energy consumption. apc-as.com Many processes can be designed to be solvent-free, further reducing environmental impact. nih.gov

Renewable Feedstocks : Enzymes themselves are derived from renewable biological sources.

Reduced Derivatives : The high specificity of enzymes often eliminates the need for protecting groups, simplifying the synthesis process and reducing waste.

Waste Prevention : High selectivity leads to higher yields of the desired product and fewer unwanted byproducts, resulting in less waste to be treated or disposed of.

In contrast, traditional chemical esterification often involves high energy input, the use of corrosive mineral acids, and potentially hazardous organic solvents. apc-as.com However, advancements in green chemistry are also being applied to these methods. The development of recyclable, heterogeneous solid acid catalysts, such as zeolites or acidic resins, offers a greener alternative to homogeneous catalysts like sulfuric acid. csic.esmdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration and reused, simplifying product purification and reducing waste. rasayanjournal.co.in Furthermore, designing chemical processes to operate under solvent-free conditions is another significant step toward sustainability. csic.esmdpi.com

The choice between enzymatic and chemical routes thus involves a trade-off. While the enzymatic route is often superior in terms of mild conditions and selectivity, disadvantages can include the higher cost of enzymes and potentially longer reaction times. csic.es Conversely, optimized chemical routes using recyclable catalysts and solvent-free conditions can offer a cost-effective and more sustainable alternative to traditional high-impact chemical processes. csic.esrasayanjournal.co.in

Advanced Analytical Research Methodologies

Lipidomics Approaches for Complex Ester Analysis

Lipidomics aims to comprehensively analyze the full complement of lipids within a biological system. creative-proteomics.com For complex esters like oleic acid arachidyl ester, which belong to the broader class of wax esters, lipidomics strategies are essential for characterization within their native biological context. lipotype.comuni-goettingen.de These approaches typically rely on mass spectrometry (MS) platforms coupled with advanced separation and extraction techniques to resolve the immense structural diversity of lipids. lipotype.comnih.gov The analysis of wax esters, which are highly hydrophobic neutral lipids, presents a significant challenge due to their complexity and the frequent presence of isomers. uni-goettingen.denih.gov

Extraction Techniques for Complex Lipid Mixtures

The critical first step in the lipidomics workflow is the efficient extraction and isolation of lipids from the sample matrix. creative-proteomics.com The choice of extraction method is paramount, as it must effectively separate hydrophobic molecules like wax esters from more polar compounds and other cellular materials, while minimizing degradation and preserving the integrity of the sample. nih.gov

Liquid-liquid extraction (LLE) is a foundational and widely used method for isolating lipids from biological samples. creative-proteomics.comnih.gov This technique partitions solutes between two immiscible liquid phases. For lipidomics, classic LLE protocols such as the Folch method (chloroform/methanol/water at 8:4:3 v/v/v) and the Bligh and Dyer method (chloroform/methanol/water at 1:2:0.8 v/v/v) are frequently employed. creative-proteomics.com In these procedures, a sample is homogenized in a chloroform (B151607)/methanol mixture, creating a single-phase system that disrupts cell membranes and solubilizes lipids. creative-proteomics.com The addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). creative-proteomics.com Hydrophobic compounds like this compound are effectively recovered in the lower chloroform layer, which can then be isolated for further analysis. creative-proteomics.comnih.gov

Solid-Phase Extraction (SPE) is a highly effective chromatographic technique for purifying and fractionating complex lipid mixtures, including the isolation of wax esters. nih.govresearchgate.net This method separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. nih.gov For wax ester isolation, silica (B1680970) gel is a commonly used adsorbent. nih.gov The crude lipid extract is loaded onto the SPE column, and solvents of increasing polarity are used to elute different lipid classes sequentially. Nonpolar lipids like wax esters are typically eluted with nonpolar solvent systems, such as mixtures of heptane, hexane, or chloroform. nih.gov This approach allows for the efficient separation of wax esters from other lipid classes like triacylglycerols and free fatty acids. nih.govresearchgate.net

| Stationary Phase | Sample Source | Elution Solvents | Reference |

|---|---|---|---|

| Aminopropyl Silica Gel | Marine Oil (Calanus finmarchicus) | Neutral lipids eluted with chloroform/isopropanol (2:1 v/v); Wax esters eluted with heptane. | nih.gov |

| Silica Gel | Flax Processing Waste | Not specified in detail, but used to isolate cuticular waxes. | researchgate.net |

To improve efficiency, reduce solvent consumption, and minimize extraction times, several advanced methods have been developed. These "green" techniques are increasingly applied to the extraction of lipids and other natural products.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. core.ac.ukwhiterose.ac.uk Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, making it an environmentally friendly alternative to organic solvents. mdpi.com SFE has been successfully used to extract waxes, including wax esters, from various plant-based agro-residues like maize stover and flax dust. researchgate.netcore.ac.ukwhiterose.ac.uk The selectivity of the extraction can be tuned by modifying the pressure and temperature, allowing for the targeted recovery of specific lipophilic compounds. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvents and sample matrix, which accelerates the release of target compounds into the solvent. ncsu.edunih.gov This process can significantly reduce extraction time and solvent volume compared to conventional methods. researchgate.netmdpi.com The selective and rapid heating of water within plant cells causes them to rupture, enhancing the release of bioactive compounds. youtube.com MAE is considered a potential alternative for producing biodiesel from microorganisms by efficiently extracting fatty acids. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.gov This process generates intense local pressures and temperatures, disrupting cell walls and enhancing mass transfer of the target compounds from the sample matrix into the solvent. nih.gov UAE is noted for being a low-cost, energy-efficient method that can improve extraction yields and reduce processing times for bioactive compounds. nih.gov It has been cited as a method for extracting policosanols (long-chain fatty alcohols, components of wax esters) from their natural sources. nih.gov

Chromatographic Separation Techniques

Following extraction, the complex lipid mixture must be separated into its individual components for accurate identification and quantification. Chromatography is the cornerstone of this separation process.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For high-molecular-weight lipids like this compound, high-temperature GC (HT-GC) is required. nih.govarvojournals.org Intact wax esters can be separated and analyzed using specialized capillary columns that are stable at elevated temperatures, often exceeding 300°C. arvojournals.org The separation is based on the compounds' boiling points and their interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and identification. arvojournals.org In GC-MS analysis of wax esters, characteristic fragments, such as ions corresponding to the protonated fatty acid, aid in structural elucidation. nih.gov

| Column Type | Temperature Program | Injector/Detector Temp. | Application | Reference |

|---|---|---|---|---|

| TG-5MS (30 m x 0.25 mm) | Complex gradient up to 325°C | Injector: 300°C; Transfer Line: 325°C | Analysis of human meibum wax esters, including arachidyl oleate (B1233923) standard. | arvojournals.org |

Multidimensional Gas Chromatography (GC×GC): For exceptionally complex biological samples where standard GC cannot provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) is employed. This technique uses two different columns (a primary and a secondary column) with orthogonal separation mechanisms. The effluent from the first column is trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity and sensitivity, allowing for the separation of co-eluting compounds and the clear visualization of different chemical classes. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and quantification of lipids like this compound, providing information on molecular weight and fragmentation patterns that reveal the composition of the fatty acid and fatty alcohol moieties.

Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. This high-throughput approach relies on the mass spectrometer's ability to identify and quantify individual lipid species based on their unique mass-to-charge ratios and fragmentation patterns.

While direct infusion MS can rapidly provide a global profile of the lipidome, the analysis of specific, less abundant lipids like this compound can be challenging due to the presence of isobaric species (molecules with the same nominal mass) and ion suppression effects from more abundant lipids. However, in samples where wax esters are a major component, such as in meibomian gland secretions, shotgun lipidomics has been successfully applied to identify a range of wax esters, including arachidyl oleate (m/z 562). nih.gov

The coupling of chromatography with mass spectrometry provides a robust platform for the analysis of complex mixtures.

LC-MS: The combination of liquid chromatography with mass spectrometry is a powerful tool for the analysis of this compound. LC separates the complex lipid mixture, reducing ion suppression and allowing for the differentiation of isomers, while the mass spectrometer provides sensitive detection and structural information. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for the analysis of wax esters by LC-MS.

GC-MS: Gas chromatography-mass spectrometry is another well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of intact wax esters like this compound, high-temperature GC columns and injectors are required due to their low volatility. Electron ionization (EI) is a common ionization method in GC-MS, which can produce characteristic fragmentation patterns useful for structural identification. GC-MS has been used to analyze mixtures of standard wax esters, including arachidyl oleate, where it was identified based on its retention time and mass spectrum. nih.gov

Tandem mass spectrometry (MS/MS), also known as MS², is a crucial technique for the detailed structural characterization of lipids. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

The MS/MS spectrum of protonated this compound ([M+H]⁺) reveals characteristic fragment ions that correspond to the fatty acid and fatty alcohol components. For arachidyl oleate (18:1/20:0), key product ions include those related to the oleic acid moiety. The fragmentation patterns are influenced by the collision energy used. nih.gov At a collision energy of 20 eV, the major product ions observed for wax esters with unsaturated fatty acyl moieties are [RCOOH₂]⁺, [RCO]⁺, and [RCO – H₂O]⁺. nih.gov

Table 2: Characteristic MS/MS Fragments of Arachidyl Oleate ([C₃₈H₇₄O₂ + H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity |

| 563.6 | 283.3 | [Oleic acid + H]⁺ |

| 563.6 | 265.3 | [Oleic acid + H - H₂O]⁺ |

| 563.6 | 247.3 | [Oleic acid + H - 2H₂O]⁺ |

| 563.6 | 281.3 | [Arachidyl alcohol - H]⁺ |

Note: The exact m/z values and relative intensities can vary depending on the instrument and experimental conditions.

This detailed fragmentation information allows for the unambiguous identification of the fatty acid and fatty alcohol chains, confirming the structure of this compound.

For accurate quantification of this compound by mass spectrometry, the use of an appropriate internal standard is essential. An ideal internal standard is a structurally similar molecule that is not naturally present in the sample and has a different mass. A deuterated or ¹³C-labeled version of this compound would be an excellent choice, as it would co-elute chromatographically and have similar ionization efficiency, but be distinguishable by its higher mass. In the absence of a stable isotope-labeled standard, a structurally related wax ester with a different chain length can be used.

Single-Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte of interest and the internal standard. This approach significantly increases sensitivity and selectivity compared to scanning a full mass range. For the quantification of wax esters by GC-MS, single-ion monitoring of characteristic fragment ions has been shown to be an effective method. nih.gov By comparing the peak area of the specific ion for this compound to that of the internal standard, a precise and accurate concentration can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis and quantification of fatty acids and their derivatives, including wax esters like this compound. aocs.org It allows for detailed structural elucidation and both qualitative and quantitative analysis, even within complex mixtures. nih.gov The primary advantage of NMR over chromatographic methods is that it is non-destructive and provides comprehensive structural information in a single analysis. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) is an exceptionally sensitive method for structural confirmation due to the high natural abundance and sensitivity of the proton nucleus. nih.gov For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different chemical environments of the protons, allowing for unambiguous confirmation of its structure.

Key proton signals for this compound are found in specific regions of the spectrum:

Olefinic Protons: The protons on the cis-double bond of the oleate moiety (-CH=CH-) typically appear in the region of 5.30-5.40 ppm. nih.gov

Ester-Adjacent Protons: The two protons on the first carbon of the arachidyl alcohol chain, which is attached to the ester oxygen (α'-CH₂), resonate around 4.05 ppm. The two protons on the carbon alpha to the carbonyl group (α-CH₂) of the oleic acid chain appear at approximately 2.30 ppm. nih.gov

Allylic Protons: The protons on the carbons adjacent to the double bond (-CH₂–CH=CH–CH₂-) are observed around 2.0 ppm. nih.gov

Methylene (B1212753) and Methyl Protons: The long chains of methylene groups ((CH₂)n) in both the fatty acid and fatty alcohol moieties produce a large, overlapping signal in the 1.20-1.60 ppm region, while the terminal methyl groups (CH₃) of both chains appear distinctly around 0.88 ppm. nih.gov

Quantification can be achieved by integrating the signal areas. The ratio of the integrals of the olefinic protons to the α'-CH₂ protons, for instance, confirms the 1:1 ester linkage. For absolute quantification, an internal standard is used, and the integral of a specific signal from the analyte is compared to the known concentration of the standard. aocs.org This method has been successfully used to determine the relative amounts of oleic, linoleic, and linolenic acids in oils and can be directly applied to wax esters. aocs.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Group | Chemical Shift (ppm) | Description |

|---|---|---|

| Terminal Methyl (CH₃) | ~0.88 | Protons of the terminal methyl groups on both the oleate and arachidyl chains. |

| Methylene Chain ((CH₂)n) | ~1.20 - 1.60 | Protons of the bulk methylene groups in the long alkyl chains. |

| Allylic (CH₂-CH=) | ~2.00 | Protons on the carbons directly attached to the double bond. |

| Alpha-Carbonyl (α-CH₂) | ~2.30 | Protons on the carbon adjacent to the ester carbonyl group. |

| Alpha-Oxygen (α'-CH₂) | ~4.05 | Protons on the carbon of the arachidyl moiety bonded to the ester oxygen. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers excellent signal dispersion, making it invaluable for structural elucidation and distinguishing between similar isomers. nih.govmdpi.com

For this compound, the key ¹³C NMR signals are:

Carbonyl Carbon: The ester carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around 174 ppm.

Olefinic Carbons: The two carbons of the double bond (-CH=CH-) resonate at approximately 130 ppm. The precise shifts can help confirm the cis configuration. mdpi.com

Ester-Linked Carbons: The carbon of the arachidyl group bonded to the ester oxygen (-O-CH₂) appears around 65 ppm, while the carbon alpha to the carbonyl group (-CH₂-C=O) is found near 34 ppm.

Alkyl Chain Carbons: The numerous methylene carbons of the long chains produce a series of signals between 22 and 32 ppm. The terminal methyl carbons appear furthest upfield, around 14 ppm.

The complete assignment of all carbon signals provides definitive proof of the molecule's structure, including the specific lengths of the fatty acid and fatty alcohol chains. aocs.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Chemical Shift (ppm) | Description |

|---|---|---|

| Terminal Methyl (CH₃) | ~14.1 | Terminal carbon atoms of the oleate and arachidyl chains. |

| Methylene Chain ((CH₂)n) | ~22.7 - 31.9 | Carbons within the long alkyl chains. |

| Allylic (CH₂-CH=) | ~27.2 | Carbons adjacent to the double bond. |

| Alpha-Carbonyl (α-CH₂) | ~34.1 | Carbon adjacent to the ester carbonyl group. |

| Alpha-Oxygen (α'-CH₂) | ~64.4 | Carbon of the arachidyl moiety bonded to the ester oxygen. |

| Olefinic (-CH=CH-) | ~129.7 - 130.0 | The two carbons forming the double bond. |

Other Spectroscopic Techniques (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. wiley.com For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the ester group and the long hydrocarbon chains.

Key absorption bands include:

A strong, sharp peak around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.net

Strong bands just below 3000 cm⁻¹, typically at ~2920 cm⁻¹ and ~2850 cm⁻¹ , which are due to the C-H asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the long alkyl chains. researchgate.net

A peak just above 3000 cm⁻¹, around 3005 cm⁻¹ , attributed to the =C-H stretching of the alkene group.

A medium-to-weak band near 1655 cm⁻¹ for the C=C stretching of the cis-double bond.

A band in the fingerprint region, around 1170 cm⁻¹ , is associated with the C-O stretching vibration of the ester linkage.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3005 | =C-H Stretch | Alkene |

| ~2920, ~2850 | C-H Stretch | Alkane (CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1655 | C=C Stretch | Alkene (cis) |

Method Validation and Performance Assessment

Evaluation of Sensitivity, Resolution, and Accuracy

The validation of analytical methods for wax esters like this compound is crucial for ensuring reliable results. This typically involves hyphenated techniques such as high-temperature gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). arvojournals.orgchromatographyonline.com

Sensitivity: High sensitivity is achieved using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) and ion trap mass spectrometry (ITMS). arvojournals.orgnih.gov These methods can detect and quantify very low concentrations of individual wax ester species, which is critical when analyzing complex biological or commercial samples.

Resolution: Chromatographic resolution is essential for separating the target analyte from a complex matrix. High-temperature capillary GC columns are effective for separating wax esters based on their total carbon number. researchgate.netgerli.com For complex mixtures containing various isomers, more specialized techniques may be required to achieve adequate separation. researchgate.net

Accuracy: The accuracy of quantification relies on proper calibration. For GC-MS analysis of wax esters, 3D calibration plots (mass-to-charge ratio vs. sample weight vs. signal intensity) have been used to ensure accurate measurement across a range of concentrations. arvojournals.org The use of an appropriate internal standard, such as a wax ester with a chain length not present in the sample (e.g., lauric acid arachidyl ester), is also a common practice to improve accuracy. researchgate.net

Challenges in Isomeric Differentiation and Quantification

A significant analytical challenge in the study of this compound is the differentiation and quantification of its various isomers.

Structural Isomers: A wax ester with the same molecular weight and formula can have different combinations of fatty acid and fatty alcohol. For example, arachidyl oleate (C20 alcohol, C18:1 acid) is a structural isomer of stearyl eicosenoate (C18 alcohol, C20:1 acid). GC-MS is a powerful tool to resolve this, as the fragmentation pattern in electron ionization typically yields a major diagnostic ion corresponding to the protonated fatty acid moiety, allowing for unambiguous identification of the acid and alcohol components. chromatographyonline.comnih.gov

Geometric Isomers: Differentiating between this compound (cis-9-octadecenoic acid ester) and its trans-isomer, elaidic acid arachidyl ester, is particularly difficult. nih.gov Standard GC columns often fail to separate these geometric isomers. Specialized techniques like silver ion chromatography (argentation chromatography), where the stationary phase is impregnated with silver nitrate, can effectively separate lipids based on the degree and geometry of unsaturation. researchgate.net Furthermore, ¹³C NMR can be used to distinguish cis and trans isomers, as the chemical shifts of the carbons adjacent to the double bond are sensitive to the stereochemistry. mdpi.com

Positional Isomers: The oleate moiety has the double bond at the C9 position. Differentiating it from other positional isomers (e.g., cis-vaccenic acid, with the double bond at C11) is challenging. These isomers often co-elute in standard chromatographic systems, leading to inaccurate quantification. mdpi.com While mass spectrometry can provide some clues, complete resolution often requires a combination of advanced separation techniques and spectroscopic analysis. The failure of official GC methods to always resolve oleic and cis-vaccenic esters can lead to an undistinguished quantification of both, highlighting a significant challenge in the field. mdpi.com

Biodegradation and Environmental Fate Research

Mechanisms of Biodegradation

Biodegradation is a key process that determines the environmental persistence of organic molecules like Oleic acid arachidyl ester. This process is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy. The degradation involves a series of enzymatic reactions that break the molecule down into smaller, simpler components.

The microbial breakdown of this compound, a type of wax ester, is expected to proceed in a stepwise manner, beginning with the cleavage of the ester bond. This initial step is a hydrolysis reaction that yields the constituent molecules: oleic acid and arachidyl alcohol (1-eicosanol).

Once liberated, these long-chain molecules are catabolized through distinct and well-established microbial pathways. Long-chain fatty acids (LCFAs) like oleic acid are primarily degraded via the β-oxidation cycle. researchgate.netteamaquafix.com This cyclic pathway occurs in both aerobic and anaerobic conditions and systematically shortens the fatty acid chain by two carbon atoms per cycle, producing acetyl-CoA. researchgate.netnih.gov The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy for the cell. The degradation of unsaturated LCFAs like oleic acid requires additional enzymatic steps to handle the double bond, but the core process remains β-oxidation. cir-safety.org

The long-chain fatty alcohol, arachidyl alcohol, is typically oxidized first to the corresponding aldehyde and then to the carboxylic acid (arachidic acid), which can then also enter the β-oxidation pathway for complete degradation. Various bacteria, particularly in anaerobic environments, are known to be involved in the degradation of LCFAs. nih.govnih.gov Studies on similar ester-based compounds indicate they are often readily biodegradable. epa.gov

Table 1: General Microbial Degradation Pathway for this compound

| Step | Process | Substrate | Key Enzymes (Examples) | Products |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound | Lipases, Esterases | Oleic Acid, Arachidyl Alcohol |

| 2a | Fatty Acid Activation & Transport | Oleic Acid | Acyl-CoA Synthetase | Oleoyl-CoA |

| 3a | β-Oxidation | Oleoyl-CoA | Acyl-CoA Dehydrogenase, etc. | Acetyl-CoA, Propionyl-CoA |

| 2b | Fatty Alcohol Oxidation | Arachidyl Alcohol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Arachidic Acid |

The crucial first step in the biodegradation of this compound is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases and lipases. wikipedia.orgwikipedia.org These enzymes are widespread in nature and are produced by a vast array of microorganisms, including bacteria and fungi. nih.gov The reaction involves the addition of a water molecule across the ester bond, breaking it and releasing the free fatty acid and alcohol. wikipedia.org

The general reaction can be summarized as: RCOOR' + H₂O ⇌ RCOOH + R'OH (where RCOOH is Oleic Acid and R'OH is Arachidyl Alcohol)

The efficiency of this hydrolysis can be influenced by the specific lipase (B570770) or esterase involved and the prevailing environmental conditions. nih.gov Following hydrolysis, the metabolic processes for the resulting oleic acid and arachidyl alcohol proceed as described previously. The oleic acid component, after being converted to its acyl-CoA derivative, undergoes β-oxidation. cir-safety.org The catabolism of the glycerol (B35011) and fatty acid components of glycerides is a well-documented process, and fatty acids are known to be primarily degraded through β-oxidation to form acetyl-CoA. cir-safety.org The arachidyl alcohol is oxidized to its corresponding fatty acid and subsequently enters the same β-oxidation pathway. This complete mineralization results in the conversion of the organic carbon in this compound into microbial biomass and carbon dioxide under aerobic conditions, or methane (B114726) and carbon dioxide under anaerobic conditions. nih.gov

Environmental Degradation Studies

Beyond microbial action, this compound can be transformed by abiotic environmental processes, particularly in the atmosphere. Its chemical structure, specifically the presence of a carbon-carbon double bond in the oleic acid moiety, makes it susceptible to oxidation.

If this compound becomes aerosolized, it can participate in atmospheric chemical reactions. The double bond in the oleyl group is a reactive site for powerful atmospheric oxidants like ozone (O₃) and hydroxyl radicals (•OH). rivm.nl

Reaction with hydroxyl radicals is a significant degradation pathway for many organic compounds in the troposphere. uaeu.ac.ae The •OH radical can add across the double bond or abstract a hydrogen atom from the carbon chain. For methyl oleate (B1233923), a structurally similar compound, the predicted atmospheric half-life for its reaction with OH radicals is approximately 6.8 hours, indicating a relatively rapid degradation process. rivm.nl

Ozonolysis, the reaction with ozone, is another key process for unsaturated compounds. This reaction cleaves the double bond, leading to the formation of smaller, more oxidized and volatile molecules such as aldehydes and carboxylic acids. rivm.nl High-temperature degradation studies of oleic acid esters show the formation of various short-chain aldehydes, ketones, alcohols, and acids, which provides insight into the types of products that might result from atmospheric oxidation. nih.gov These atmospheric reactions are important as they break down the parent molecule, preventing its long-range transport and influencing the formation of secondary organic aerosols.

The rate at which this compound degrades in the environment is not constant but is influenced by a range of physicochemical and biological factors.

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimal point for the specific microbial community involved.

pH: The activity of extracellular enzymes like lipases, which are responsible for the initial hydrolysis, is pH-dependent. nih.gov Extreme pH values can denature these enzymes and inhibit microbial growth, thereby slowing degradation.

Oxygen Availability: The metabolic pathways for degradation differ between aerobic and anaerobic conditions. teamaquafix.com While hydrolysis can occur in both, the subsequent β-oxidation of fatty acids is generally faster and more complete in the presence of oxygen.

Nutrient Availability: Microorganisms require other nutrients, such as nitrogen and phosphorus, for growth and metabolism. A lack of these essential nutrients can limit microbial activity and slow the degradation of the carbon source.

Microbial Community: The presence of a microbial consortium adapted to degrading long-chain esters and fatty acids is crucial. nih.govresearchgate.net Environments with a diverse and robust microbial population are likely to exhibit faster degradation rates.

Assessment of Environmental Impact and Sustainability Metrics

Assessing the environmental impact of this compound involves considering its lifecycle, from production to ultimate fate. As a molecule derived from natural fatty acids and alcohols, it represents a class of bio-based compounds that are often positioned as alternatives to petroleum-derived substances like mineral oils in applications such as lubricants and cosmetics. mdpi.com

The primary sustainability advantage of such esters lies in their expected biodegradability. epa.gov The microbial and enzymatic pathways described above suggest that this compound is unlikely to persist in the environment, thus reducing the potential for long-term contamination and bioaccumulation. The degradation products, oleic acid and arachidyl alcohol, are common natural molecules that can be readily integrated into microbial metabolic cycles.

Biodegradability Testing Methodologies for Ester-Based Compounds

The evaluation of a substance's biodegradability, particularly its "ready biodegradability," is conducted using stringent, standardized methods. The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines, known as the OECD 301 tests, which are widely accepted for screening chemicals to determine if they can be rapidly and ultimately degraded by microorganisms in an aerobic aqueous environment. aropha.comunit.no For poorly soluble, insoluble, or non-volatile ester-based compounds such as this compound, several specific methods within the OECD 301 series are particularly applicable. aropha.comnovvi.com

These tests typically run for 28 days and introduce the test substance to a microbial inoculum, usually sourced from activated sludge of a wastewater treatment plant. unit.nosmithers.com Degradation is measured by monitoring parameters like the consumption of oxygen or the production of carbon dioxide. aropha.com A substance is generally classified as "readily biodegradable" if it achieves a degradation level of 60% of its theoretical maximum within this 28-day period, including passing this threshold within a 10-day window that begins once 10% biodegradation is reached. smithers.com

Key methodologies suitable for ester-based compounds include:

OECD 301B (CO₂ Evolution Test): This method quantifies the carbon dioxide produced by the microbial degradation of the test substance. aropha.comsitubiosciences.com The material, inoculum, and a mineral medium are placed in a reactor, which is aerated with CO₂-free air. aropha.com The evolved CO₂ is trapped in a solution (e.g., barium hydroxide), and its amount is measured by titration, allowing for the calculation of the percentage of biodegradation. situbiosciences.com This method is well-suited for both soluble and poorly soluble materials. situbiosciences.com

OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen in the water resulting from microbial degradation. aropha.com A bottle is completely filled with a diluted solution of the test sample and inoculum. aropha.com As the substance biodegrades, oxygen is consumed, and the decrease in dissolved oxygen concentration over the 28-day period is measured and compared to the theoretical oxygen demand (ThOD). aropha.com

OECD 301F (Manometric Respirometry Test): This method also determines biodegradability by measuring oxygen consumption. The test is conducted in a closed respirometer where the consumption of oxygen leads to a pressure drop in the headspace, which is measured by a manometer. aropha.com This test is versatile and can be used for a wide range of substances, including insoluble and non-volatile materials. aropha.com

Table 1: Summary of Key OECD 301 Biodegradability Testing Methodologies for Ester-Based Compounds| Method | Parameter Measured | Description | Suitability for Esters |

|---|---|---|---|

| OECD 301B | CO₂ Evolution | Measures the amount of CO₂ produced as the end product of aerobic biodegradation. situbiosciences.com | Highly suitable for poorly soluble and insoluble compounds like long-chain esters. novvi.com |

| OECD 301D | Dissolved Oxygen Consumption | Determines the amount of oxygen consumed from the water by microorganisms during degradation. aropha.com | Applicable, but the low water solubility of some esters can present challenges. |

| OECD 301F | Oxygen Consumption (Respirometry) | Measures the total oxygen uptake in a closed system via pressure change. aropha.com | Recommended for poorly soluble and insoluble materials due to its simple setup. aropha.com |

Comparative Biodegradation Studies with Reference Materials

In biodegradability testing, reference materials are used for two primary purposes: to validate the test procedure and to serve as a benchmark for comparison. A readily biodegradable substance, such as sodium benzoate (B1203000) or aniline, is run in parallel with the test substance to ensure that the inoculum is active and the test conditions are suitable for aerobic degradation. smithers.com

When direct biodegradation data for a specific compound like this compound is not available, a "read-across" approach is often employed in regulatory contexts. This involves using data from structurally similar chemicals to predict the properties of the target substance. epa.gov For complex esters, this comparative method is crucial for assessing environmental fate. Studies on other long-chain fatty acid esters can therefore provide valuable insights into the expected biodegradability of this compound.

For instance, read-across data for several complex polyol esters, which share structural similarities with wax esters, show they are considered readily biodegradable. epa.gov These studies demonstrate how different, yet related, ester compounds perform under standardized OECD 301 test conditions.

A study on fatty acids, C16-18 and C16-18-unsaturated, triesters with trimethylolpropane (B17298) (CAS 68002-79-9) using the OECD 301F method observed 86% biodegradation after 28 days, fulfilling the 10-day window and classifying the substance as readily biodegradable. epa.gov

Another study on fatty acids, C6-18, triesters with trimethylolpropane (CAS 91050-88-3) conducted according to OECD 301B found 62.9% degradation after 28 days. Although it did not meet the 10-day window, the substance was still considered readily biodegradable, as this criterion may not be strictly applied to complex UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substances where sequential degradation can occur. epa.gov

Similarly, fatty acids, C8-10, triesters with trimethylolpropane (CAS 91050-89-4) showed 78% degradation in 28 days, meeting the criteria for ready biodegradability. epa.gov

These comparative data suggest that long-chain fatty acid esters as a class are susceptible to microbial degradation. The ester linkage is known to be vulnerable to enzymatic hydrolysis, which would break down this compound into oleic acid and arachidyl alcohol. These resulting components, a fatty acid and a long-chain fatty alcohol, would then be further degraded by microorganisms.

Table 2: Comparative Biodegradation Data of Structurally Related Polyol Esters (Read-Across Approach)| Test Substance (CASRN) | Test Method | Test Duration | Biodegradation (%) | Classification |

|---|---|---|---|---|

| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane (68002-79-9) | OECD 301F | 28 Days | 86% | Readily Biodegradable epa.gov |

| Fatty acids, C6-18, triesters with trimethylolpropane (91050-88-3) | OECD 301B | 28 Days | 62.9% | Readily Biodegradable epa.gov |

| Fatty acids, C8-10, triesters with trimethylolpropane (91050-89-4) | EU Method C.4-D | 28 Days | 78% | Readily Biodegradable epa.gov |

Advanced Applications and Functional Research

Lubricant Formulations and Performance Evaluation

Synthetic esters are widely utilized as high-performance base stocks and additives in the lubricants industry, prized for their excellent lubricity, high viscosity index, and good biodegradability. semanticscholar.org Oleic acid arachidyl ester, as a long-chain monoester, fits within this class, offering potential advantages in specific demanding applications.

Oleic acid esters are employed in various industrial lubricant formulations, including metalworking fluids and fire-resistant hydraulic oils. cn-lubricantadditive.comemeryoleo.com Their function is to enhance lubricity, prolong the service life of equipment, and serve as more environmentally benign alternatives to traditional mineral oils or hazardous additives like vulcanized lard. cn-lubricantadditive.com In applications such as metalworking, esters improve the cooling and stability of the fluid. umicore.com Formulations for metalworking oils may contain oleic acid in concentrations ranging from 40-98% within the fatty acid components of a glycerine triester to achieve high performance without chlorinated extreme pressure agents. google.com Given its structure, this compound would be suitable as a base fluid or a lubricity additive in applications requiring high film strength and boundary lubrication, such as in gear oils and greases.

The performance of a lubricant under extreme conditions is dictated by its thermal and oxidative stability. The presence of a double bond in the oleic acid portion of arachidyl oleate (B1233923) is a key factor in its thermal behavior. mdpi.com Unsaturated esters, including oleates, generally exhibit excellent lubricity but are more susceptible to oxidation at high temperatures compared to their saturated counterparts. consensus.appuniovi.es Oxidation can lead to an increase in viscosity and the formation of deposits. uniovi.es

Table 1: Comparative Tribological Data of Various Oleate-Based Esters

Note: Data is for illustrative purposes to show the performance of different oleate esters. ekb.egresearchgate.nettribology.rs WSD for Oleyl Oleate was not specified in the source under comparable conditions.

The molecular structure of an ester has a profound impact on its lubricating properties. Key factors include chain length, branching, and the polarity imparted by the ester group.

Polarity : The ester functional group in this compound provides polarity. This polarity promotes adsorption onto metal surfaces, forming a protective boundary film that reduces friction and wear, which is particularly effective under boundary lubrication conditions. mytribos.org

Chain Length : this compound is a very long-chain molecule (38 carbons in total). Increased chain length generally leads to higher viscosity, a higher viscosity index (VI), and enhanced lubricating film strength. mdpi.com This robust film provides better separation between moving surfaces, reducing wear. bournemouth.ac.uk

Molecular Geometry : As a linear, non-branched ester, arachidyl oleate molecules can align and pack effectively on a surface to form a dense lubricating film. While branched esters may offer lower pour points, linear esters often provide superior film strength and wear protection. ekb.eg The single cis double bond from the oleic acid component introduces a bend in the chain, which can influence the packing density and low-temperature fluidity. mdpi.com

Sustainable Materials Science and Engineering